

Spectroscopic Analysis of 1-Methyl-1H-imidazol-5-yl isocyanate: A Technical Guide

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Compound of Interest

Compound Name: 1-Methyl-1H-imidazol-5-yl isocyanate

Cat. No.: B1318873

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Introduction

1-Methyl-1H-imidazol-5-yl isocyanate is a heterocyclic compound of interest in medicinal chemistry and materials science due to the reactive isocyanate functional group appended to a biologically relevant imidazole scaffold. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this molecule. While specific experimental data for **1-Methyl-1H-imidazol-5-yl isocyanate** is not readily available in public databases, this guide provides a detailed overview of the expected spectroscopic data based on the analysis of its constituent functional groups: the 1-methyl-1H-imidazole ring and the isocyanate moiety. Furthermore, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics for **1-Methyl-1H-imidazol-5-yl isocyanate**. These predictions are based on known data for 1-methyl-1H-imidazole and the characteristic spectral features of isocyanates.

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H2 (imidazole ring)	7.5 - 7.7	s	N/A
H4 (imidazole ring)	7.0 - 7.2	s	N/A
N-CH ₃	3.6 - 3.8	s	N/A

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Atom	Expected Chemical Shift (δ , ppm)
C2 (imidazole ring)	135 - 140
C4 (imidazole ring)	128 - 132
C5 (imidazole ring)	118 - 122
N-CH ₃	33 - 36
N=C=O	120 - 125

Table 3: Predicted Infrared (IR) Spectroscopy Data

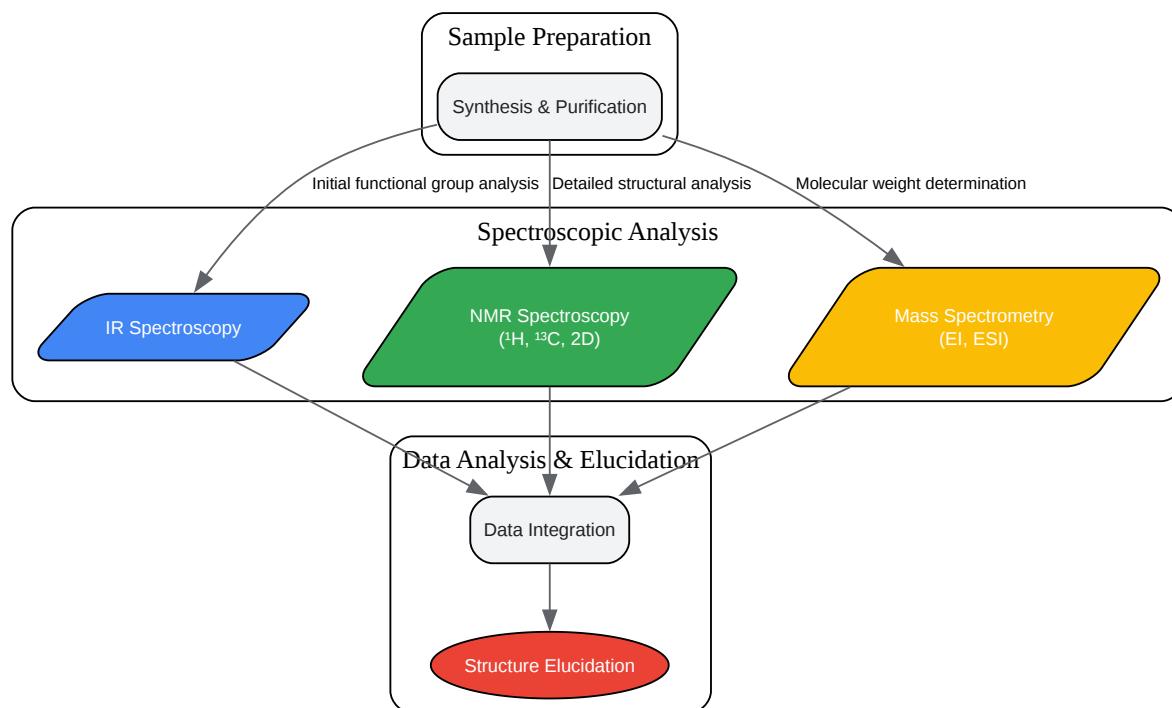
Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
N=C=O stretch (isocyanate)	2240 - 2280	Strong, Sharp
C=N stretch (imidazole ring)	1500 - 1650	Medium
C-H stretch (aromatic)	3000 - 3150	Medium
C-H stretch (aliphatic, N-CH ₃)	2850 - 3000	Medium

Table 4: Predicted Mass Spectrometry (MS) Data

Ion	Expected m/z	Notes
[M] ⁺	123.04	Molecular Ion
[M-NCO] ⁺	81.05	Loss of isocyanate group
[M-CH ₃] ⁺	108.03	Loss of methyl group

Experimental Workflow

The structural elucidation of a novel or uncharacterized compound like **1-Methyl-1H-imidazol-5-yl isocyanate** typically follows a standardized workflow to ensure accurate and comprehensive analysis.



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